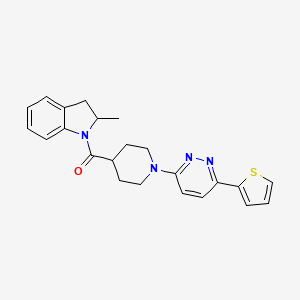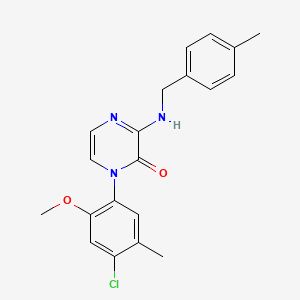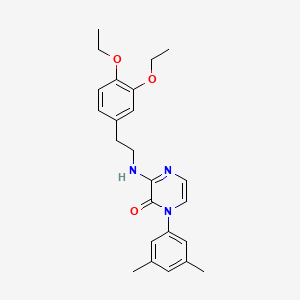![molecular formula C19H13ClN4OS B11264647 3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine](/img/structure/B11264647.png)
3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chlorophenyl group and a phenyl-1,2,4-oxadiazolylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyridazine ring followed by the introduction of the chlorophenyl and oxadiazolylmethylsulfanyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound might bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)-1,2,4-oxadiazole: Shares the oxadiazole moiety but differs in the overall structure.
3-(4-Chlorophenyl)-1,2,4-oxadiazole: Another compound with a similar oxadiazole ring but different substitution patterns.
6-(3-Chlorophenyl)pyridazine: Similar pyridazine core but lacks the oxadiazolylmethylsulfanyl group.
Uniqueness
3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H13ClN4OS |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H13ClN4OS/c20-15-8-4-7-14(11-15)16-9-10-18(23-22-16)26-12-17-21-19(24-25-17)13-5-2-1-3-6-13/h1-11H,12H2 |
InChI Key |
NMWIZWXQPCRRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine](/img/structure/B11264570.png)
![2-{[2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11264577.png)
![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11264594.png)
![Ethyl 3-[(2-chlorobenzyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B11264608.png)

![N-(3-methylbutyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B11264617.png)


![N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B11264623.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11264626.png)
![3-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11264638.png)
![N-(3-Cyanophenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11264641.png)
![Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B11264642.png)
![Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate](/img/structure/B11264652.png)
